3-Bromo-1,8-naphthyridine

Descripción

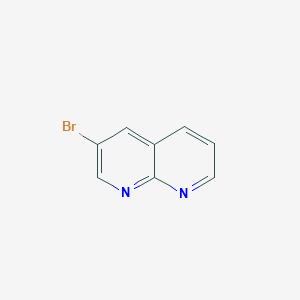

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-7-4-6-2-1-3-10-8(6)11-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZZZAWKYMHGLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392541 | |

| Record name | 3-bromo-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17965-78-5 | |

| Record name | 3-Bromo-1,8-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17965-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-1,8-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Studies of 3 Bromo 1,8 Naphthyridine Analogues

Cross-Coupling Transformations for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 3-bromo-1,8-naphthyridine serves as a versatile substrate for these transformations. The electron-deficient nature of the 1,8-naphthyridine (B1210474) ring enhances the reactivity of the C-Br bond towards oxidative addition to a palladium(0) catalyst, which is the initial step in many of these catalytic cycles. libretexts.org This allows for the introduction of a wide range of substituents at the 3-position.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org While specific examples for this compound are not abundant in the provided search results, the Suzuki-Miyaura coupling is a standard method for the arylation and vinylation of various bromo-heterocycles. researchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This transformation is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.org The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups. wikipedia.orglibretexts.org This method is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.org

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a valuable method for the vinylation of aryl halides. The mechanism involves the oxidative addition of the aryl halide to palladium(0), followed by alkene insertion into the Pd-C bond and subsequent β-hydride elimination. wikipedia.org The Heck reaction is known for its high stereoselectivity, typically favoring the formation of the trans isomer. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of carbon-nitrogen bonds, involving the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.org This reaction has broad applicability for the synthesis of aryl amines from a wide variety of amine coupling partners. wikipedia.orglibretexts.org A notable application has been demonstrated in the synthesis of novel N-protected and unprotected 3-N-substituted 1,8-naphthyridin-2(1H)-ones. researchgate.net The synthesis involves the Buchwald-Hartwig cross-coupling of 3-bromo-6-substituted-1,8-naphthyridin-2(1H)-ones with functionalized anilines. researchgate.net

Table 1: Overview of Cross-Coupling Reactions for Functionalization

| Reaction | Coupling Partners | Catalyst System | Bond Formed | Key Features |

| Suzuki-Miyaura Coupling | Organoboron compound | Palladium catalyst and base | C-C | Forms biaryl and vinyl-aryl compounds. wikipedia.org |

| Sonogashira Coupling | Terminal alkyne | Palladium catalyst, copper(I) co-catalyst, and base | C-C (sp2-sp) | Synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org |

| Heck Coupling | Alkene | Palladium catalyst and base | C-C (vinyl-aryl) | Stereoselective formation of substituted alkenes, typically with trans configuration. wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Amine | Palladium catalyst and strong base | C-N | Versatile method for the synthesis of aryl amines. wikipedia.org |

Nucleophilic Substitution Reactions (e.g., with Potassium Amide in Liquid Ammonia (B1221849), Didehydro Intermediates)

The reaction of this compound with strong nucleophiles, such as potassium amide in liquid ammonia, does not proceed through a simple direct substitution mechanism. Instead, it involves the formation of a highly reactive didehydro-1,8-naphthyridine intermediate. sci-hub.se

When this compound is treated with potassium amide in liquid ammonia at -33°C, a mixture of 3-amino-1,8-naphthyridine and 4-amino-1,8-naphthyridine is obtained in approximately 80% yield. sci-hub.se The formation of the 4-amino product is indicative of a cine-substitution, where the incoming nucleophile attaches to a position adjacent to the carbon that was originally bonded to the leaving group. This observation provides strong evidence for an elimination-addition mechanism proceeding through a 3,4-didehydro-1,8-naphthyridine intermediate. sci-hub.se The ratio of the 3-amino to 4-amino products is determined by the regioselectivity of the amide ion addition to the didehydro intermediate. It has been found that the addition of the amide ion to the C(3) and C(4) positions of the didehydro bond occurs in a ratio of 43:57. sci-hub.se

The proposed mechanism involves the initial deprotonation at the C-4 position by the strong base (potassium amide) to form a carbanion. This is followed by the elimination of the bromide ion to generate the strained 3,4-didehydro-1,8-naphthyridine. Subsequent nucleophilic attack by the amide ion at either C-3 or C-4 of the didehydro intermediate, followed by protonation by the solvent (liquid ammonia), yields the final amino-1,8-naphthyridine products. sci-hub.se

Table 2: Products of the Reaction of this compound with Potassium Amide in Liquid Ammonia

| Product | Position of Amino Group | Formation Pathway | Relative Yield |

| 3-Amino-1,8-naphthyridine | 3 | Addition of amide to C-3 of didehydro intermediate | 43% sci-hub.se |

| 4-Amino-1,8-naphthyridine | 4 | Addition of amide to C-4 of didehydro intermediate (cine-substitution) | 57% sci-hub.se |

Ring Transformation Reactions

Under certain conditions, reactions of halo-1,8-naphthyridines can lead to transformations of the heterocyclic ring system. While the reaction of this compound with potassium amide primarily leads to substitution products, the analogous reaction with 3-chloro-1,8-naphthyridine (B1589327) has been shown to also yield products resulting from the fission of the bond between C(2) and C(3). sci-hub.se This suggests that under forcing conditions or with different leaving groups, ring-opening pathways can become competitive. The formation of 2-amino-3-ethynylpyridine and 3-ethynyl-2-(formylamino)pyridine from the reaction of 3-chloro-1,8-naphthyridine indicates a complex ring transformation process. sci-hub.se Although not directly observed with the 3-bromo analogue in the cited study, it highlights the potential for such reactivity within this heterocyclic system.

Ligand Complexation Chemistry

The 1,8-naphthyridine framework, with its two nitrogen atoms held in a specific geometry, is an excellent binucleating ligand in coordination chemistry. wikipedia.orgresearchgate.net The nitrogen atoms can coordinate to one or more metal centers, leading to the formation of a diverse range of mono- and polymetallic complexes. The introduction of a bromo substituent at the 3-position can modulate the electronic properties of the ligand and provide a handle for further functionalization of the resulting metal complexes.

The 1,8-naphthyridine scaffold can bind two metal centers in close proximity, which can facilitate metal-metal cooperativity in catalytic processes. flinders.edu.auescholarship.org Functionalized 1,8-naphthyridine ligands have been utilized in the synthesis of bimetallic palladium and platinum complexes. flinders.edu.au For instance, deprotonation of a monometallic palladium(II) complex containing a proton-responsive 1,8-naphthyridine-based ligand can lead to the formation of a bimetallic complex where the naphthyridine ligand bridges the two metal centers. flinders.edu.au In such complexes, the metal atoms are often displaced from the plane of the naphthyridine ring to accommodate their preferred coordination geometries. flinders.edu.au The ability of 1,8-naphthyridine derivatives to act as versatile ligands opens up possibilities for their application in catalysis and materials science. researchgate.net

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 3-Bromo-1,8-naphthyridine, both ¹H and ¹³C NMR provide critical information on the connectivity and chemical environment of each atom.

The ¹H NMR spectrum of the parent 1,8-naphthyridine (B1210474) shows distinct signals for its six protons. Upon substitution with a bromine atom at the 3-position, significant changes in the chemical shifts of the remaining protons are expected, particularly for those in close proximity to the bromine. The electron-withdrawing nature of the bromine atom would deshield adjacent protons, causing their signals to appear at a lower field (higher ppm).

Similarly, the ¹³C NMR spectrum provides detailed information about the carbon framework. The parent 1,8-naphthyridine has eight carbon signals. The introduction of a bromine atom at the C3 position will directly impact its chemical shift and will also influence the shifts of the neighboring carbon atoms. Quaternary carbons, such as C3 and the bridgehead carbons, can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are estimated values based on general principles and data from related structures. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | ~8.9 | C2: ~152 |

| H4 | ~8.2 | C3: ~120 |

| H5 | ~7.5 | C4: ~138 |

| H6 | ~8.0 | C4a: ~125 |

| H7 | ~9.0 | C5: ~122 |

| - | - | C6: ~136 |

| - | - | C7: ~153 |

| - | - | C8a: ~148 |

Analysis of Theoretical and Experimental Chemical Shifts

In modern computational chemistry, Density Functional Theory (DFT) has become a powerful tool for predicting NMR chemical shifts nih.govmdpi.comresearchgate.net. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained. These calculated values can then be compared with experimental data to validate the structural assignment.

For this compound, DFT calculations could provide theoretical ¹H and ¹³C NMR spectra. The correlation between the theoretical and, when available, experimental shifts can confirm the proposed structure and provide a deeper understanding of the electronic effects of the bromine substituent on the naphthyridine core. Discrepancies between theoretical and experimental values can often be attributed to solvent effects or conformational dynamics not fully captured by the computational model.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the naphthyridine ring and the C-Br bond. Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region nih.gov.

C=C and C=N stretching: These vibrations within the aromatic rings will give rise to a series of bands in the 1650-1400 cm⁻¹ range mdpi.commdpi.com.

C-H in-plane and out-of-plane bending: These produce complex patterns in the "fingerprint region" (below 1500 cm⁻¹), which are unique to the substitution pattern of the aromatic system nih.gov.

C-Br stretching: The carbon-bromine stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. Due to different selection rules, some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the aromatic rings are expected to be particularly Raman active. A comparative analysis of both IR and Raman spectra would allow for a more complete assignment of the fundamental vibrational modes of the molecule nih.gov.

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| C=C / C=N ring stretch | 1650 - 1400 | Strong |

| C-H in-plane bend | 1300 - 1000 | Medium |

| C-H out-of-plane bend | 900 - 650 | Strong |

| C-Br stretch | 600 - 500 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Analysis

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels chemicalbook.com. The absorption of UV or visible light promotes electrons from occupied molecular orbitals (usually the Highest Occupied Molecular Orbital, HOMO) to unoccupied molecular orbitals (usually the Lowest Unoccupied Molecular Orbital, LUMO).

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the conjugated aromatic system mdpi.com. The parent 1,8-naphthyridine exhibits characteristic absorption bands in the UV region. The introduction of a bromine atom, with its lone pairs of electrons, can act as an auxochrome, potentially causing a bathochromic (red) shift of the absorption maxima and an increase in the molar absorptivity. This is due to the extension of the conjugated system through the participation of the bromine's non-bonding electrons.

Analysis of the UV-Vis spectrum in solvents of varying polarity can also provide information about the nature of the electronic transitions. A significant solvent-dependent shift (solvatochromism) can indicate changes in the dipole moment of the molecule upon electronic excitation, suggesting a degree of charge-transfer character in the transition researchgate.net.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern. For this compound (C₈H₅BrN₂), the molecular ion peak (M⁺) in the mass spectrum would be a key identifier. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity researchgate.net. The nominal molecular weight is 208 g/mol (for ⁷⁹Br) and 210 g/mol (for ⁸¹Br).

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several pathways, including:

Loss of a bromine radical (•Br): This would result in a significant fragment ion at m/z 129.

Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic compounds, leading to a fragment at m/z 181 (for ⁷⁹Br) or 183 (for ⁸¹Br).

Sequential loss of HCN: Further fragmentation could involve the loss of a second molecule of HCN.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (for ⁷⁹Br / ⁸¹Br) | Proposed Fragment | Description |

| 208 / 210 | [C₈H₅BrN₂]⁺ | Molecular Ion (M⁺) |

| 181 / 183 | [C₇H₄BrN]⁺ | Loss of HCN |

| 129 | [C₈H₅N₂]⁺ | Loss of •Br |

| 102 | [C₇H₄N]⁺ | Loss of •Br and HCN |

X-ray Crystallography for Three-Dimensional Molecular Structure Elucidation

While spectroscopic methods provide valuable information about connectivity and electronic structure, single-crystal X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms in the solid state. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for this compound itself is not available in the cited literature, X-ray diffraction studies on related 1,8-naphthyridine derivatives have been reported researchgate.net. Such studies would reveal the planarity of the fused ring system and the precise geometry of the C-Br bond. Furthermore, the packing of the molecules in the crystal lattice could be analyzed to identify any significant intermolecular interactions, such as π-π stacking or halogen bonding, which can influence the physical properties of the compound.

For this compound, a crystallographic study would provide precise values for:

The C-Br bond length.

The bond lengths and angles within the naphthyridine rings, revealing any distortions caused by the bulky bromine substituent.

The planarity of the bicyclic system.

The nature of intermolecular interactions in the solid state.

Computational Chemistry and Theoretical Investigations in 3 Bromo 1,8 Naphthyridine Research

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. researchgate.net It has become a standard approach for optimizing molecular geometries and analyzing the electronic characteristics of 1,8-naphthyridine (B1210474) derivatives due to its favorable balance between accuracy and computational cost. tandfonline.com Theoretical calculations, often performed using specific functionals and basis sets like B3LYP/6–311++G(d,p), provide a foundational understanding of the molecule's stable conformation and electronic distribution. tandfonline.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap suggests that a molecule is more easily polarized and implies higher chemical reactivity and lower kinetic stability. ajchem-a.com This is because less energy is required to excite an electron from the HOMO to the LUMO, facilitating electronic transitions. For instance, in a study of a derivative, (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione, the flow of electrons between the HOMO and LUMO was found to enhance the molecule's electrophilicity index. tandfonline.com The analysis of these energy gaps is instrumental in predicting the molecule's behavior in chemical reactions and its potential for applications in areas like nonlinear optics, where electron delocalization is key. ajchem-a.com

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and intramolecular charge transfer (ICT) within a molecule. nih.gov It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy (E2) associated with these interactions. A higher E2 value indicates a more intense interaction and greater charge transfer. uba.ar

In a detailed study of an (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione derivative, NBO analysis revealed significant orbital overlap between a π(C2-N11) donor orbital and a π*(C3-C4) acceptor orbital. This interaction signifies a substantial intramolecular charge transfer within the molecule, which is a key factor influencing its electronic and optical properties. tandfonline.com Such charge transfer processes are fundamental to the functionality of many organic materials used in electronic devices. nih.gov

Global reactivity descriptors, derived from conceptual DFT, are quantitative measures used to predict the reactivity and stability of a molecule. These descriptors include chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω). nih.gov

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. A higher value of chemical hardness indicates greater stability. tandfonline.com

Electronegativity (χ): Measures the ability of a molecule to attract electrons in a covalent bond. tandfonline.com

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons, indicating its capacity to act as an electrophile. tandfonline.com

These descriptors have been successfully correlated with the biological activities of 1,8-naphthyridine derivatives. dntb.gov.ua For example, a study on (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione reported a chemical hardness value of 1.8235 eV, supporting its chemical stability. The same study found a high electrophilicity index of 7.1381 eV, suggesting it is a strong electrophile, a property that can be linked to its biological interactions. tandfonline.com

| Compound | Chemical Hardness (η) in eV | Electrophilicity Index (ω) in eV | Reference |

|---|---|---|---|

| (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione | 1.8235 | 7.1381 | tandfonline.com |

| 1,8-naphthyridine-2,4(1H,3H)-dione | Not Specified | 4.1824 | tandfonline.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for identifying the reactive sites within a molecule for both electrophilic and nucleophilic attacks. nih.gov The MEP map visualizes the electron density distribution, where different colors correspond to varying electrostatic potentials. wolfram.com Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack), and green areas denote neutral potential. nih.gov

For a derivative of 3-bromo-1,8-naphthyridine, MEP analysis indicated that the most electrophilic sites (positive potential) are located around the nitrogen of the NH group and the phenyl ring. tandfonline.com This information is critical for understanding intermolecular interactions, particularly in biological systems where a molecule's recognition by a receptor is often governed by electrostatic complementarity. chemrxiv.org

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronic technologies. ajchem-a.com The first hyperpolarizability (β₀) is a key tensor that quantifies the second-order NLO response of a molecule. Molecules with large β₀ values are considered promising candidates for NLO materials. nih.gov Computational methods provide an efficient way to predict the NLO properties of new compounds.

Theoretical calculations for (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione found its first hyperpolarizability (β₀) to be 47.074 × 10⁻³⁰ esu. tandfonline.com This value is significantly higher than that of urea (B33335) (a standard reference material in NLO studies), suggesting that this 1,8-naphthyridine derivative has strong potential for use in NLO applications. tandfonline.comnih.gov The high β₀ value is often associated with significant intramolecular charge transfer, as confirmed by NBO analysis. tandfonline.com

| Compound | First Hyperpolarizability (β₀) in esu | Reference |

|---|---|---|

| (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione | 47.074 × 10⁻³⁰ | tandfonline.com |

| Urea (Reference) | 0.34 × 10⁻³⁰ to 0.43 × 10⁻³⁰ (Calculated) | ajchem-a.com |

Elucidation of Reaction Mechanisms through Quantum Chemical Calculations (e.g., Noncovalent Interaction (NCI) Analysis)

Understanding reaction mechanisms and the subtle forces that govern molecular interactions is fundamental in chemistry. Quantum chemical calculations are indispensable for this purpose. Noncovalent Interaction (NCI) analysis is a computational technique used to identify and visualize noncovalent interactions, such as hydrogen bonds and van der Waals forces, in real space. nih.gov NCI plots use a color scale to distinguish between different types of interactions: blue indicates strong attractive forces (like hydrogen bonds), green signifies weak attractive forces (van der Waals), and red denotes strong repulsive interactions. researchgate.net

In the context of this compound research, NCI analysis can be applied to understand how the molecule interacts with biological targets or other reactants. For instance, a related analysis using the Reduced Density Gradient (RDG) framework on a derivative identified two closed-shell interactions (O13–H18 and O15–H23) with calculated bond energies of -5.0828 kJ/mol and -6.1495 kJ/mol, respectively. tandfonline.com These specific, weak interactions are critical for determining the molecule's conformation and its binding affinity to receptor sites, thereby providing a clear picture of the forces driving its biological activity. tandfonline.com

Molecular Docking Studies for Ligand-Target Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. tandfonline.comwindows.net This method helps in understanding the binding mode and affinity of the ligand, which is crucial for drug discovery. tandfonline.comnih.gov In the context of 1,8-naphthyridine research, docking studies have been instrumental in elucidating how these compounds interact with various protein receptors at the molecular level. tandfonline.comresearchgate.net The process involves preparing 3D structures of both the ligand and the protein and then using scoring functions to evaluate the most stable binding conformations. tandfonline.com

Binding site analysis reveals the specific amino acid residues within a protein's active site that interact with the ligand, providing a detailed picture of the binding mechanism.

HER2 Kinase: The human epidermal growth factor receptor 2 (HER2) is a key target in cancer therapy. nih.gov The kinase domain of HER2 contains an active site where inhibitors can bind. nih.gov Structural analyses show that the binding site includes a hinge region, and interactions with residues like Met-801 and Thr-862 are critical for inhibitor binding. nih.gov While specific studies on this compound are not detailed, docking of similar pyrrolopyrimidine-based inhibitors shows hydrogen bonding with this hinge region, alongside hydrophobic interactions within the adenine (B156593) pocket. nih.gov This active-like conformation is the target for potent and selective HER2 inhibitors. nih.gov

PBP6: Penicillin-binding proteins (PBPs) are crucial enzymes in bacterial cell wall synthesis and are common targets for antibiotics. While 1,8-naphthyridine derivatives are known for their antibacterial properties, specific molecular docking studies detailing the interaction of this compound with PBP6 are not extensively documented in the available research.

H1 Receptor: The histamine (B1213489) H1 receptor is a G-protein coupled receptor involved in allergic responses. nih.govnih.gov Molecular docking studies on 1,8-naphthyridine-3-carboxylic acid derivatives have been performed to understand their binding mode as H1 antagonists. nih.govresearchgate.net The binding site for H1 antagonists is located within the transmembrane helices. researchgate.net Key interactions involve an ionic bond with an aspartate residue (Asp-116) and interactions with aromatic amino acids such as Trp-167, Phe-433, and Phe-436. researchgate.net For certain zwitterionic antagonists, a specific interaction with Lys-200 in transmembrane domain V is crucial for high-affinity binding. researchgate.net

Mtb InhA: The enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis (Mtb) is a primary target for antitubercular drugs. nih.gov The active site of InhA has deep binding pockets, making it a suitable target for small molecule inhibitors. nih.gov Molecular docking of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives has been conducted to predict their binding within the InhA active site (PDB ID: 4TZK). nih.gov For one of the most active compounds, ANA-12, the docking score was found to be -8.424 kcal/mol. nih.gov This is comparable to the co-crystallized ligand's score of -11.08 kcal/mol. nih.gov The binding is stabilized by a hydrogen bond with the amino acid residue TYR-158, aromatic bonding with PRO-156, and halogen bonding with GLY-104. nih.gov

hSERT: The human serotonin (B10506) transporter (hSERT) is a target for antidepressants. While research has explored various inhibitors for hSERT, specific molecular docking studies focusing on this compound are limited. However, studies on related compounds suggest that changes in the transporter's tertiary structure, rather than direct disruption of a binding site, can affect ligand potency. researchgate.net

| Target Protein | PDB ID | Key Interacting Residues | Docking Score (kcal/mol) | Type of Interactions |

| Mtb InhA | 4TZK | TYR-158, PRO-156, GLY-104 nih.gov | -8.424 (for ANA-12) nih.gov | Hydrogen bond, Aromatic bonding, Halogen bonding nih.gov |

| H1 Receptor | 3RZE | Asp-116, Trp-167, Phe-433, Phe-436, Lys-200 researchgate.net | Not specified | Ionic bond, Aromatic interactions researchgate.net |

| HER2 Kinase | 3PP0 | Met-801, Thr-862 (Hinge Region) nih.gov | Not specified | Hydrogen bonds, Hydrophobic interactions nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Stability of Ligand-Protein Complexes

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of ligand-protein complexes over time, assessing their stability and conformational flexibility. frontiersin.orgnih.gov These simulations model the movement of atoms and molecules, offering a more realistic view of the interactions compared to static docking poses. nih.govnih.gov

The stability of a ligand-protein complex during an MD simulation is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. rsc.org A stable complex will show minimal deviation over the simulation period. researchgate.net Analysis of Root Mean Square Fluctuation (RMSF) can pinpoint which parts of the protein or ligand are more flexible. researchgate.net

In the study of 1,8-naphthyridine derivatives, MD simulations have been used to validate docking results. For instance, a 100-nanosecond MD simulation was performed on the complex of the active compound ANA-12 with the Mtb InhA enzyme. nih.govrsc.org The simulation was used to investigate the stability, conformational changes, and intermolecular interactions of the ligand within the enzyme's active site, confirming the stability of the binding pose predicted by docking. nih.govrsc.org Such studies have shown that while many predicted poses remain stable, MD simulations can help exclude incorrect docking poses, thereby refining the prediction of ligand binding modes. nih.gov

Quantitative Structure-Activity Relationship (QSAR/SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds. tandfonline.comnih.gov These analyses correlate the chemical structure of compounds with their biological activity, identifying key molecular features that influence potency. walisongo.ac.id

For 1,8-naphthyridine derivatives, SAR analysis has revealed important structural requirements for various biological activities. For example, in the development of anticancer agents, it was found that the presence of electron-withdrawing groups and hydrogen bond donors on the 1,8-naphthyridine scaffold significantly enhanced cytotoxic effects. tandfonline.com

In the context of antileishmanial activity, modifications around the 1,8-naphthyridine core have been explored. Removal or methylation of the 8-hydroxyl group on the naphthyridine ring led to a significant loss of antiparasitic activity, indicating its importance for the compound's function. nih.gov Similarly, the positions of nitrogen atoms within the bicyclic system were found to be crucial; deletion of the N-1 or N-6 nitrogen resulted in a loss of activity or increased host cell toxicity, respectively. nih.gov These findings highlight that the 7-substituted-1,6-naphthyridin-8-ol core contains a key acceptor-donor-acceptor binding motif essential for the observed biological activity. nih.gov

| Compound Series | Modification | Effect on Activity | Reference |

| Anticancer 1,8-Naphthyridines | Addition of electron-withdrawing groups | Enhanced cytotoxic effects | tandfonline.com |

| Antileishmanial 1,8-Naphthyridines | Removal/methylation of 8-hydroxyl group | Loss of antiparasitic activity | nih.gov |

| Antileishmanial 1,8-Naphthyridines | Deletion of N-1 nitrogen | Loss of antiparasitic activity | nih.gov |

| Antileishmanial 1,8-Naphthyridines | Deletion of N-6 nitrogen | Increased host cell toxicity | nih.gov |

Advanced Applications in Chemical Biology and Pharmaceutical Sciences

Investigation of Biological Activities and Mechanisms of Action

Derivatives of 3-bromo-1,8-naphthyridine have demonstrated a broad spectrum of pharmacological effects. Their mechanisms of action are often multifaceted, targeting essential cellular processes in pathogens and cancer cells.

The 1,8-naphthyridine (B1210474) core is a well-established pharmacophore in antibacterial drug discovery, with nalidixic acid being a foundational member of this class. nih.gov The introduction of a bromine atom at the C-3 position provides a key handle for synthetic modifications, enabling the creation of new derivatives with enhanced potency and novel mechanisms of action.

Penicillin-binding proteins (PBPs) are crucial enzymes involved in the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. wikipedia.org Inhibition of these proteins disrupts cell wall integrity, leading to cell death. wikipedia.org Novel N-protected and unprotected 3-N-substituted 1,8-naphthyridin-2(1H)-ones, synthesized from a 3-bromo-1,8-naphthyridin-2(1H)-one precursor, have been developed as potential inhibitors of Penicillin-Binding Protein 6 (PBP6). researchgate.net Preliminary evaluations showed that several of these compounds exhibited high inhibitory activity against the spore germination of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, indicating their potential as broad-spectrum antibacterial agents. researchgate.net

| Compound Class | Bacterial Strains Tested | Observed Activity | Potential Target |

|---|---|---|---|

| N-PMB protected 3-anilino-1,8-naphthyridin-2(1H)-ones | Staphylococcus aureus, Escherichia coli | High inhibiting activity against spore germination | Penicillin-Binding Protein 6 (PBP6) |

| 3-anilino-1,8-naphthyridine-2(1H)-ones | Staphylococcus aureus, Escherichia coli | High inhibiting activity against spore germination | Penicillin-Binding Protein 6 (PBP6) |

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, making it a well-established target for antibacterial drugs like fluoroquinolones. nih.govresearchgate.netmdpi.com The 1,8-naphthyridine nucleus is the core structure of quinolone antibiotics, which act by inhibiting the A subunit of bacterial DNA gyrase. nih.gov

Research has focused on synthesizing novel 1,8-naphthyridine derivatives as potent DNA gyrase inhibitors. nih.gov For instance, a series of 1,8-naphthyridine-3-thiosemicarbazides and their cyclized 1,3,4-oxadiazole (B1194373) analogs were synthesized from nalidixic acid and its 6-bromo analogue. researchgate.net Molecular docking studies confirmed that these compounds bind to the DNA-gyrase cleavage complex of S. aureus and Mycobacterium tuberculosis, and the most potent compounds demonstrated significant DNA-gyrase inhibition. researchgate.net This indicates that modifications based on the this compound scaffold can lead to effective DNA gyrase inhibitors. researchgate.net

The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge. mdpi.comresearchgate.net While some 1,8-naphthyridine derivatives may not exhibit strong direct antibacterial activity against MDR strains, they have been shown to act as powerful adjuvants, potentiating the effects of existing antibiotics. nih.govmdpi.comresearchgate.netnih.gov

Studies have demonstrated that certain 1,8-naphthyridine derivatives can significantly decrease the Minimum Inhibitory Concentration (MIC) of fluoroquinolones like norfloxacin, ofloxacin, and lomefloxacin (B1199960) against MDR strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. mdpi.comresearchgate.netnih.gov This synergistic effect is thought to be related to the structural similarity between the naphthyridines and fluoroquinolones, which both target DNA gyrase. nih.gov Additionally, some 1,8-naphthyridinesulfonamides have been shown to attenuate resistance in S. aureus through mechanisms related to the inhibition of the NorA efflux pump. nih.gov

The 1,8-naphthyridine scaffold has emerged as a promising framework for the design of novel anticancer agents. tandfonline.comresearchgate.netnih.gov The versatility of this heterocyclic system allows for the introduction of various substituents to modulate cytotoxic activity and target specific molecular pathways in cancer cells. nih.gov Halogen-substituted derivatives, including those with bromine, have shown particularly potent cytotoxic effects against a range of tumor cell lines. tandfonline.comnih.gov

A key mechanism through which many chemotherapeutic agents exert their effects is by inducing programmed cell death (apoptosis) and disrupting the cell division cycle in cancer cells. mdpi.commdpi.com Research into 1,8-naphthyridine derivatives has revealed their potential to trigger these critical anticancer pathways.

While direct studies on this compound itself are specific, related halogenated 1,8-naphthyridine-3-carboxamide derivatives have demonstrated significant cytotoxicity. nih.gov For example, certain compounds showed potent activity against pancreatic (MIAPaCa), leukemia (K-562), ovarian (PA-1), and colon (SW620) cancer cell lines. nih.gov The mechanism for related heterocyclic compounds often involves the induction of cell cycle arrest, typically at the G2/M or G0/G1 phase, which prevents cancer cells from proliferating. nih.govmdpi.com This cell cycle blockade is frequently followed by the activation of apoptotic pathways, leading to the elimination of the malignant cells. mdpi.comnih.gov The anticancer activity of these compounds highlights the potential of the this compound core in developing new therapies that function through apoptosis induction and cell cycle modulation.

| Compound Type | Cancer Cell Line | Activity (IC₅₀) |

|---|---|---|

| Halogen substituted 1,8-naphthyridine-3-caboxamide (Compound 47) | MIAPaCa (Pancreatic) | 0.41 µM |

| Halogen substituted 1,8-naphthyridine-3-caboxamide (Compound 47) | K-562 (Leukemia) | 0.77 µM |

| Halogen substituted 1,8-naphthyridine-3-caboxamide (Compound 36) | PA-1 (Ovarian) | 1.19 µM |

| Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl (Compound 29) | PA-1 (Ovarian) | 0.41 µM |

| Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl (Compound 29) | SW620 (Colon) | 1.4 µM |

Anticancer Potential and Molecular Mechanisms

Topoisomerase I and II Inhibition

Derivatives of the 1,8-naphthyridine scaffold have been investigated as potential inhibitors of topoisomerase enzymes, which are crucial for managing DNA topology during various cellular processes. A series of seventeen 1,8-naphthyridine derivatives conjugated at the N1 position with various substituted phenyl rings were designed and synthesized as potential topoisomerase II (Topo II) inhibitors. nih.gov Among these, compounds designated as 5g and 5p demonstrated the highest antiproliferative activity against three cancer cell lines. nih.gov

Further in vitro plasmid-based assays revealed that compound 5p exhibited superior inhibition of Topo II. nih.gov Specifically, compound 5p displayed potent inhibitory effects on topoisomerase IIβ when compared to known inhibitors like doxorubicin (B1662922) and topotecan. nih.gov Molecular docking studies suggest that this potent inhibition is due to a unique binding pattern within the etoposide (B1684455) binding pocket of topoisomerase IIβ, indicating its potential as a Topo II poison. nih.gov These findings underscore the potential of the 1,8-naphthyridine core structure in the development of novel anticancer agents targeting topoisomerase II.

Tubulin Polymerization Inhibition

The 1,8-naphthyridine scaffold has been a foundation for the development of potent inhibitors of tubulin polymerization, a key target in cancer chemotherapy. Research into 2-aryl-1,8-naphthyridin-4(1H)-ones has shown that these compounds can exhibit significant cytotoxic effects against a variety of human tumor cell lines. nih.gov

A noteworthy finding is the impact of halogenation at the 3'-position of the 2-phenyl ring. These 3'-halogenated compounds have been identified as potent inhibitors of tubulin polymerization. nih.gov Their activity levels are comparable to those of well-known antimitotic natural products such as colchicine (B1669291), podophyllotoxin, and combretastatin (B1194345) A-4. nih.gov Furthermore, these active agents have been shown to inhibit the binding of [3H]colchicine to tubulin, confirming their interaction with the colchicine binding site. nih.gov This highlights the potential of introducing a bromine atom at a strategic position in 1,8-naphthyridine derivatives to create powerful anticancer agents that disrupt microtubule dynamics.

Protein Kinase Inhibition

The 1,8-naphthyridine framework is a recognized scaffold for the development of protein kinase inhibitors. google.com While direct studies on this compound are limited, research on structurally related compounds provides insight into its potential. For instance, 3-Bromo-1,8-naphthalic anhydride (B1165640), a related chemical entity, serves as a precursor in the synthesis of 3-(2-pyridyl)-1,8-naphthalimide. This naphthalimide derivative is a key component of a novel pharmacophore chelate ligand designed for metal-based protein kinase inhibitors. nih.gov This ligand is engineered to interact with the hinge region of the ATP-binding site of protein kinases. nih.gov The resulting ruthenium complex has demonstrated nanomolar inhibitory activity against myosin light-chain kinase. nih.gov These findings suggest that the bromo-substituted naphthyridine core can be a valuable starting point for designing potent and selective protein kinase inhibitors.

DNA Intercalation

DNA intercalation is a mechanism of action for several anticancer drugs, where a molecule inserts itself between the base pairs of DNA. While the 1,8-naphthyridine scaffold is a key component in many biologically active compounds, its role as a DNA intercalator is less established compared to the structurally similar 1,8-naphthalimide (B145957) derivatives.

Studies have shown that imide derivatives of 3-nitro-1,8-naphthalic acid are effective DNA intercalators. nih.gov These compounds have been demonstrated to bind to double-helical DNA, with intrinsic association constants of approximately 1.45 x 10(5) M-1. nih.gov They also unwind supercoiled circular duplex DNA and increase the viscosity of sonicated rod-like DNA fragments, which are characteristic features of DNA intercalation. nih.gov Although these findings are for the naphthalimide scaffold, the planar aromatic structure shared with 1,8-naphthyridines suggests a potential for similar interactions that warrants further investigation for this compound derivatives.

Anti-tubercular Activity

Derivatives of 1,8-naphthyridine have demonstrated significant potential as anti-tubercular agents. A variety of these compounds have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv.

In one study, a series of twenty-eight 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives were synthesized. nih.gov The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.25 to ≤50 μg/mL. nih.gov Notably, the compound designated as ANA-12 showed prominent anti-tuberculosis activity with a MIC of 6.25 μg/mL. nih.gov Other compounds in the series, including ANC-2, ANA-1, ANA 6–8, and ANA-10, displayed moderate to good activity with MIC values of 12.5 μg/mL. nih.gov

Another investigation into 4-morpholinomethyl-1,8-naphthyridine derivatives also revealed significant activity against Mycobacterium tuberculosis H37Rv. researchgate.net One particular analogue, featuring a 6-amino-2-(4'-methoxy benzylamine-4-morpholinomethyl-7-morpholino-substituent, was identified as a promising anti-tubercular agent with a MIC of 0.25 μg/ml. researchgate.net

These findings highlight the 1,8-naphthyridine scaffold as a valuable template for the development of new and effective treatments for tuberculosis.

Antiviral Properties

The 1,8-naphthyridine scaffold is a key structural motif in a range of compounds exhibiting antiviral activity. nih.gov Research has shown that derivatives of naphthyridines are active against a variety of viruses.

In one study, a series of 1,6-naphthyridine (B1220473) and 7,8-dihydroisoquinoline (B3349891) analogues were investigated for their antiviral properties. In vitro profiling revealed that these compounds were effective against a narrow spectrum of viruses, primarily human herpesviruses and type 2 rhinovirus. nih.gov One of the naphthyridine derivatives, designated as compound A1, demonstrated particularly high anti-human cytomegalovirus (HCMV) activity. Its 50% inhibitory concentration (IC50) was 39 to 223 times lower than that of the commonly used antiviral drug ganciclovir (B1264) against HCMV strains AD 169 and Towne. nih.gov

Furthermore, these naphthyridine derivatives remained effective against HCMV strains that are resistant to ganciclovir, foscarnet, and cidofovir, suggesting a novel mechanism of action. nih.gov The study also explored the activity of these compounds against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). The naphthyridine derivative A1 was found to be roughly equipotent to acyclovir (B1169) against HSV-1 and 21.5-fold more potent than acyclovir against HSV-2. nih.gov These results underscore the potential of the 1,8-naphthyridine core in the development of new antiviral agents.

Anti-inflammatory and Analgesic Effects

The 1,8-naphthyridine scaffold has been recognized for its potential in developing compounds with anti-inflammatory and analgesic properties. nih.govresearchgate.net While specific studies on this compound are not detailed in the provided search results, the broader class of 1,8-naphthyridine derivatives has been a subject of investigation for these therapeutic effects. The versatility of the 1,8-naphthyridine nucleus allows for various chemical modifications, leading to the synthesis of derivatives with a wide range of biological activities. The exploration of this scaffold has been driven by the need for new and effective agents to manage pain and inflammation.

Activities Related to the Central Nervous System

The 1,8-naphthyridine core is recognized for its potential in treating a variety of neurological disorders. nih.gov While research on the specific compound this compound is focused, the activities of its closely related derivatives provide significant insights into its potential therapeutic applications, including anticonvulsant, antidepressant, anti-Alzheimer's, and H1R antagonistic effects.

Anticonvulsant Activity: Derivatives of the 1,8-naphthyridine scaffold have been investigated for their anticonvulsant properties. nih.gov Studies on various substituted 1,8-naphthyridine compounds have shown significant anticonvulsant activity in preclinical models. nih.gov For instance, certain 2-alkoxy-4-methyl-7-amino-1,8-naphthyridine derivatives demonstrated anticonvulsant effects comparable to the standard drug diazepam at a dose of 250 mg/kg. nih.gov This suggests that the 1,8-naphthyridine nucleus is a promising pharmacophore for the development of new anticonvulsant drugs.

Antidepressant Activity: The 1,8-naphthyridine scaffold has been identified as a promising basis for the development of novel antidepressant agents. nih.gov Research has focused on derivatives that act as 5-HT₃ receptor antagonists. For example, a series of 1,8-naphthyridine-3-carboxamides were synthesized and evaluated for their antidepressant potential, with some compounds showing significant activity in the forced swim test in mice, a common behavioral test for antidepressant effects. nih.gov The antidepressant-like action of these derivatives is thought to be mediated through their interaction with the serotonergic system.

Anti-Alzheimer's Activity: The potential of 1,8-naphthyridine derivatives in the treatment of Alzheimer's disease has been an area of active research. nih.gov These compounds have been explored as multi-target agents, aiming to address the complex pathology of the disease. nih.gov One strategy involves the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net Derivatives combining a 1,8-naphthyridine ring with other pharmacophores have been designed to inhibit these enzymes and modulate calcium channels, offering a multi-faceted approach to neuroprotection. researchgate.net

H1R Antagonism: Derivatives of 1,8-naphthyridine-3-carboxylic acid have been designed and synthesized as antagonists of the histamine (B1213489) H1 receptor (H1R), which are commonly used to treat allergic reactions. nih.govnih.gov In vivo studies on guinea pigs have shown that certain analogues can produce a significant bronchorelaxant effect, indicating their potential as antihistaminic agents. researchgate.net Computational studies, including molecular docking, have been employed to understand the binding modes of these compounds within the H1 receptor's active site. nih.gov

Applications as Probes for Enzyme and Protein Function

The structural characteristics of this compound make it a valuable tool in chemical biology, particularly as a scaffold for developing probes to study enzyme and protein function. The presence of the bromine atom is a key feature that can be exploited for specific detection and interaction studies.

FragLite Technology for Ligand-Binding Site Identification

A significant application for halogenated small molecules like this compound is in the identification of ligand-binding sites on proteins through a technique known as FragLite technology. acs.orgexlibrisgroup.com This method utilizes a library of minimal, halogenated fragments that display pharmacophore doublets to map interaction sites on a protein's surface. acs.orgresearchgate.net

The core principle of FragLite technology relies on the use of X-ray crystallography to identify the binding of these fragments. nih.gov The heavy halogen atom, such as bromine, produces a strong anomalous scattering signal, which allows for the sensitive and unambiguous identification of the fragment's position and orientation within the protein structure. acs.orgresearchgate.net This mapping provides crucial information about the druggability of a target protein and identifies key interaction points that can be used for the de novo design of more potent and selective ligands. acs.org The approach has been successfully used to map the binding sites of various proteins, including cyclin-dependent kinase 2 and bromodomains BRD4 and ATAD2. acs.orgacs.org

In Silico Pharmacokinetic Profile Prediction (ADMET and Drug-Likeness)

In modern drug discovery, the early prediction of a compound's pharmacokinetic properties is crucial to avoid late-stage failures. In silico tools are widely used to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile and the "drug-likeness" of potential drug candidates. nih.gov Such computational studies have been applied to various 1,8-naphthyridine derivatives to evaluate their potential as therapeutic agents. slideshare.netresearchgate.netscispace.com

Lipinski's Rule of Five Analysis

Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. wikipedia.orgunits.itdrugbank.com The rule establishes four simple physicochemical parameters:

Molecular weight less than 500 Daltons

Log P (a measure of lipophilicity) not greater than 5

No more than 5 hydrogen bond donors

No more than 10 hydrogen bond acceptors

Compounds that comply with this rule are more likely to be orally active. For this compound, the predicted values generally fall within the limits of Lipinski's rule, suggesting a favorable profile for oral bioavailability.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Lipinski's Rule Compliance |

|---|---|---|

| Molecular Formula | C₈H₅BrN₂ | N/A |

| Molecular Weight | 209.05 g/mol | Yes (< 500) |

| XlogP | 2.1 | Yes (< 5) |

| Hydrogen Bond Donors | 0 | Yes (≤ 5) |

Data sourced from PubChem CID 3446442. uni.lu

Prediction of Bioavailability Parameters

Beyond Lipinski's rule, other bioavailability parameters are often predicted using computational models. Studies on 1,8-naphthyridine-3-carboxylic acid derivatives designed as H1R antagonists have included in silico predictions of properties like absorption and solubility. slideshare.netresearchgate.net These analyses suggest that the 1,8-naphthyridine scaffold can be modified to produce compounds with good absorption and solubility profiles, which are essential for effective drug action. slideshare.net

Toxicity Assessments (e.g., against Human Embryonic Kidney Cells)

Early assessment of potential toxicity is a critical step in drug development. In vitro cytotoxicity assays are often performed to evaluate the effect of new compounds on various cell lines. Studies on certain 1,8-naphthyridine derivatives have included cytotoxicity screening against human embryonic kidney (HEK) cells. rsc.org For example, a series of 1,8-naphthyridine-3-carbonitrile analogues designed as anti-mycobacterial agents were tested for their toxicity against HEK cells. rsc.org The results indicated that the active compounds showed low toxicity towards these normal cells, suggesting a favorable safety profile. rsc.org Other studies have also evaluated the cytotoxicity of naphthyridine derivatives against various human cancer cell lines, providing broader insights into their potential therapeutic window. nih.govnih.gov

Advanced Materials Science Applications

Utilization as Ligands in Coordination Chemistry

The 1,8-naphthyridine (B1210474) framework is a well-established bidentate ligand, capable of forming stable complexes with a variety of metal ions. The two nitrogen atoms are positioned to chelate a single metal center, leading to the formation of well-defined coordination compounds. The introduction of a bromine atom at the 3-position of the naphthyridine ring can influence the electronic properties of the ligand and provide a handle for further functionalization of the resulting metal complexes.

Furthermore, rhenium(I) tricarbonyl complexes incorporating bidentate 1,8-naphthyridine-based ligands have been reported. acs.org In one such example, a fac-tricarbonylbromo(3,3'-trimethylene-2,2'-bi-1,8-naphthyridine)rhenium(I) complex was synthesized and its crystal structure determined, confirming the chelation of the rhenium atom by the two nitrogen atoms of the naphthyridine units. acs.org While this example does not specifically use 3-Bromo-1,8-naphthyridine, it highlights the capability of the 1,8-naphthyridine core to coordinate with transition metals, a property that is retained and can be electronically modulated in the bromo-substituted analogue. The general class of 1,8-naphthyridines has been extensively studied for their coordination chemistry with various transition metal nitrates.

The following table summarizes representative examples of metal complexes formed with 1,8-naphthyridine derivatives, illustrating the coordination potential of this heterocyclic system.

| Ligand System | Metal Ion(s) | Key Structural Feature | Reference |

| 1,8-Naphthyridine-2,7-di(N-cyclohexyl)methanimine | Dicopper(I) | Bridged dicopper(I,I) centers | bohrium.com |

| 3,3'-Trimethylene-2,2'-bi-1,8-naphthyridine | Rhenium(I) | Bidentate chelation to a single metal center | acs.org |

Development in Organic Light-Emitting Diodes (OLEDs)

The field of organic electronics has seen a surge in the development of novel materials for high-performance OLEDs. The photophysical properties of 1,8-naphthyridine derivatives make them attractive candidates for use as emitters or host materials in these devices. kthmcollege.ac.in Their rigid structure can lead to high photoluminescence quantum yields, a crucial parameter for efficient light emission.

Recent research has focused on the design and synthesis of 1,8-naphthyridine-based thermally activated delayed fluorescence (TADF) emitters. TADF materials can harvest both singlet and triplet excitons for light emission, leading to potentially 100% internal quantum efficiency in OLEDs. A study on naphthyridine-based TADF luminophores highlighted the importance of the molecular design in achieving favorable horizontal orientation of the emitter molecules within the device, which enhances the power efficiency. nih.gov

In this context, a key intermediate, 2-(4-bromophenyl)-1,8-naphthyridine, was synthesized through a Friedländer-type condensation reaction between 2-amino-3-formylpyridine and 4-bromoacetophenone. nih.gov This bromo-substituted naphthyridine serves as a building block for more complex TADF emitters. The bromine atom can be readily converted to other functional groups via cross-coupling reactions, allowing for the fine-tuning of the electronic and photophysical properties of the final molecule. nih.gov

The following table presents key data for a 1,8-naphthyridine derivative used in OLED research, demonstrating the potential of this class of compounds in optoelectronic applications.

| Compound | Synthetic Precursor | Application | Key Finding | Reference |

| Naphthyridine-based TADF luminophore | 2-(4-Bromophenyl)-1,8-naphthyridine | Organic Light-Emitting Diodes (OLEDs) | Favorable horizontal orientation enhances power efficiency | nih.gov |

The versatility of the 1,8-naphthyridine scaffold, combined with the reactivity of the bromo substituent, provides a powerful platform for the development of new materials for advanced applications in coordination chemistry and organic electronics. Future research in this area is expected to further exploit the unique properties of this compound and its derivatives.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.